molecular formula C10H6F3NO3 B13678911 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one

2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one

Cat. No.: B13678911
M. Wt: 245.15 g/mol
InChI Key: BZUJHYNCGDFBLX-UHFFFAOYSA-N
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Description

2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one is a heterocyclic compound that features a trifluoromethoxy group and an oxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4H-benzo[d][1,3]oxazin-4-one with trifluoromethoxy iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to control reaction parameters more precisely.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as DMSO or tetrahydrofuran (THF) under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives, while cyclization reactions can produce complex heterocyclic compounds .

Mechanism of Action

The mechanism of action of 2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets. For example, in antiviral applications, the compound can inhibit virus assembly by interacting with viral proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-7-(trifluoromethoxy)-4H-benzo[d][1,3]oxazin-4-one is unique due to the presence of both a trifluoromethoxy group and an oxazinone ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C10H6F3NO3

Molecular Weight

245.15 g/mol

IUPAC Name

2-methyl-7-(trifluoromethoxy)-3,1-benzoxazin-4-one

InChI

InChI=1S/C10H6F3NO3/c1-5-14-8-4-6(17-10(11,12)13)2-3-7(8)9(15)16-5/h2-4H,1H3

InChI Key

BZUJHYNCGDFBLX-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OC(F)(F)F)C(=O)O1

Origin of Product

United States

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